Pyrrolo[1,2-a]pyrimidine-3,6-dicarboxylic acid
Description
Pyrrolo[1,2-a]pyrimidine-3,6-dicarboxylic acid is a bicyclic heterocyclic compound featuring a fused pyrrole and pyrimidine ring system, with dicarboxylic acid groups at positions 3 and 4. This structure confers unique physicochemical properties, such as enhanced solubility and capacity for hydrogen bonding, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
pyrrolo[1,2-a]pyrimidine-3,6-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)5-3-10-7-2-1-6(9(14)15)11(7)4-5/h1-4H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDRKUIEXOWOFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(C=NC2=C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]pyrimidine-3,6-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-a]pyrimidine-3,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like oxone in dimethylformamide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the pyrrole or pyrimidine rings, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Oxone in dimethylformamide at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrrole or pyrimidine rings .
Scientific Research Applications
Pharmacological Properties
Antitumor Activity
Research has indicated that derivatives of pyrrolo[1,2-a]pyrimidine exhibit promising antitumor properties. These compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, certain derivatives have shown effectiveness against breast cancer and leukemia cells, suggesting their potential as anticancer agents .
Antidiabetic Effects
Pyrrolo[1,2-a]pyrimidine derivatives have also been investigated for their antidiabetic properties. Some studies highlight their role in enhancing insulin sensitivity and reducing blood glucose levels in diabetic models. These compounds may act as aldose reductase inhibitors, which are crucial in managing diabetes-related complications .
Antimicrobial Applications
Antibacterial Activity
Pyrrolo[1,2-a]pyrimidine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, specific compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, making them candidates for developing new antibiotics .
Antifungal Properties
In addition to antibacterial effects, certain derivatives of pyrrolo[1,2-a]pyrimidine have been evaluated for antifungal activity. They exhibit effectiveness against various fungal pathogens, including Candida species and filamentous fungi like Aspergillus fumigatus . This dual action against bacterial and fungal infections positions these compounds as valuable in treating opportunistic infections.
Neuroprotective Effects
Research has indicated that some pyrrolo[1,2-a]pyrimidine derivatives possess neuroprotective properties. They may help in treating neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells. This suggests potential applications in conditions such as Alzheimer’s disease and Parkinson’s disease .
Case Studies
Synthesis and Structure-Activity Relationships
The synthesis of pyrrolo[1,2-a]pyrimidine-3,6-dicarboxylic acid involves various methods including cyclization reactions that yield diverse derivatives with modified biological activities. Structure-activity relationship (SAR) studies indicate that substitutions at specific positions on the pyrimidine ring can enhance or diminish biological efficacy .
Mechanism of Action
The mechanism of action of pyrrolo[1,2-a]pyrimidine-3,6-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding and hydrophobic interactions, leading to the inhibition or activation of biological pathways . For example, it can bind to the ATP-binding cleft of protein kinases, thereby inhibiting their activity .
Comparison with Similar Compounds
Table 1: Structural Analogues and Functional Group Variations
Key Observations :
- Pyrrolo[1,2-a]pyrimidines achieve superior stereochemical control compared to metal-free quinoxaline syntheses .
- One-pot methods for thienopyrimidines demonstrate scalability but lack enantiomeric data .
Table 3: Bioactivity Profiles
Notable Contrasts:
- Quinoxaline derivatives exhibit broader therapeutic applications (e.g., anti-HIV, antiallergic) , whereas pyrimidine-dicarboxylic acids show promise in targeted kinase inhibition .
- Pyrazine-diones demonstrate dose-dependent cytotoxicity but lack specificity compared to pyrimidine-based antitumor agents .
Biological Activity
Pyrrolo[1,2-a]pyrimidine-3,6-dicarboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a unique bicyclic structure that includes two carboxylic acid functional groups. This structure contributes to its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of various biological pathways. Notably, it has been studied for its role as an enzyme inhibitor and receptor antagonist in several contexts, including cancer therapy and antimicrobial activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[1,2-a]pyrimidine derivatives. For instance, compounds derived from this structure have shown significant inhibitory effects on cancer cell lines.
Table 1: Anticancer Activity of Pyrrolo[1,2-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 19 | A549 | 0.136 ± 0.063 | |
| 20 | Colo-205 | 0.1067 ± 0.004 | |
| 16 | MCF-7 | 0.09 ± 0.0085 |
These findings demonstrate the compound's potential in targeting various cancer types through inhibition of cell proliferation.
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Studies have shown that derivatives can effectively inhibit the growth of various bacterial strains.
Table 2: Antimicrobial Activity of Pyrrolo[1,2-a]pyrimidine Derivatives
These results indicate the compound's potential as a lead for developing new antibacterial agents.
Case Study 1: Inhibition of RET Kinase
A study investigated pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET kinase involved in certain cancers. The study found that specific substitutions on the pyrimidine ring significantly affected inhibitory activity against RET mutations. The most potent derivatives exhibited low nanomolar IC50 values in enzymatic assays, showcasing the importance of structural modifications for enhancing activity .
Case Study 2: Cytotoxicity in Leukemic Cell Lines
In another study focusing on the antiproliferative effects of pyrrolo derivatives, compounds were tested against human leukemic cell lines such as K562 and HL60. Results indicated that certain derivatives displayed promising cytotoxicity with IC50 values significantly lower than standard chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Pyrrolo[1,2-a]pyrimidine-3,6-dicarboxylic acid, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis of pyrrolo-fused dicarboxylic acids typically involves cyclization or cycloaddition strategies. For example, propargylamine addition to acylethynylpyrroles followed by base-catalyzed intramolecular cyclization (e.g., Cs₂CO₃) has been effective for analogous pyrrolo[1,2-a]pyrazines . Solvent choice (e.g., pyridine over DMF or acetic acid) can enhance stereospecificity and yield, as observed in decarboxylation reactions of cyclohexene dicarboxylic acid derivatives . Reaction temperature and catalyst loading should be optimized to minimize side products like uncyclized intermediates or over-functionalized byproducts.
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer : A combination of techniques is recommended:
- NMR : ¹H/¹³C NMR to verify proton environments and carbon frameworks, particularly distinguishing dicarboxylic acid protons (δ ~12–14 ppm) .
- Mass Spectrometry : ESI-MS or LC-MS to confirm molecular weight (e.g., expected [M+H]⁺ or [M−H]⁻ ions) .
- HPLC : Reverse-phase chromatography with UV detection (e.g., 210–254 nm) to assess purity (>95% preferred) .
- X-ray Diffraction : For crystalline derivatives, single-crystal XRD provides unambiguous structural validation, as demonstrated for pyrimidine dicarboxylate complexes .
Q. What are the known biological or catalytic applications of pyrrolo-fused dicarboxylic acids in medicinal chemistry or materials science?
- Methodological Answer : Pyrrolo-fused dicarboxylic acids are explored as:
- Bioactive Scaffolds : Analogues like pyrrolo[1,2-a]quinoxalines exhibit antiparasitic activity , while pyrrolo[1,2-a]indol-3-ones show potential in anticancer drug discovery .
- Organocatalysts : Hydrogenated pyrrolo[1,2-a]imidazoles catalyze asymmetric reactions (e.g., Steglich rearrangement) .
- Ligands in Coordination Chemistry : Pyrimidine dicarboxylates form stable complexes with metal ions (e.g., K⁺, Li⁺), useful in supramolecular assembly .
Advanced Research Questions
Q. What strategies can address low yields or side product formation during the synthesis of this compound?
- Methodological Answer :
- Solvent Optimization : Pyridine enhances selectivity in cyclization vs. decarboxylation steps compared to polar aprotic solvents .
- Base Selection : Weak bases (e.g., Na₂CO₃) reduce decomposition risks in sensitive intermediates, while stronger bases (e.g., Cs₂CO₃) accelerate cyclization .
- Protecting Groups : Temporary protection of carboxylic acids (e.g., methyl esters) prevents unwanted side reactions during heterocycle formation .
Q. How do electronic and steric effects of substituents influence the reactivity of this compound in further derivatization?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) on the pyrrole ring increase electrophilicity, facilitating nucleophilic additions at the 3- and 6-positions .
- Steric Effects : Bulky substituents (e.g., naphthyl or thienyl groups) may hinder intramolecular cyclization but promote intermolecular reactions, as seen in pyrrolo[1,2-a]quinoxaline synthesis . Computational modeling (DFT) can predict regioselectivity in such cases.
Q. What computational or experimental methods are used to resolve contradictory data on reaction mechanisms involving pyrrolo-fused dicarboxylic acids?
- Methodological Answer :
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N or ²H) tracks atom migration during cyclization .
- Kinetic Studies : Monitoring reaction progress via in-situ IR or NMR identifies rate-determining steps and intermediates .
- DFT Calculations : Modeling transition states clarifies competing pathways (e.g., [3+2] vs. [4+2] cycloadditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
